An In-depth Technical Guide to Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic Acid: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic Acid: A Versatile Building Block in Modern Chemistry
This technical guide provides a comprehensive overview of Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid (CAS 1447709-01-4), a specialized organoboron compound. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of advanced heterocyclic building blocks. We will delve into the core chemistry of this molecule, offering insights into its synthesis, reactivity, and potential applications in materials science and medicinal chemistry.
Introduction: The Significance of the Benzo[b]naphthothiophene Scaffold
The benzo[b]naphtho[1,2-d]thiophene core is a polycyclic aromatic hydrocarbon (PAH) containing a thiophene ring fused to a naphthalene system, which is in turn fused to a benzene ring. This extended π-conjugated system imparts unique electronic and photophysical properties, making its derivatives attractive for applications in organic electronics. Furthermore, the benzothiophene moiety is a well-established "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds and approved drugs.[1][2] Derivatives of benzothiophene have shown a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2]
The introduction of a boronic acid group at the 5-position of the benzo[b]naphtho[1,2-d]thiophene scaffold transforms it into a versatile building block for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This allows for the strategic incorporation of this large, planar, and electron-rich moiety into more complex molecular architectures, paving the way for the development of novel organic semiconductors and potential therapeutic agents.
Physicochemical and Structural Properties
A summary of the key physicochemical and structural properties of Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid is presented in the table below.
| Property | Value |
| CAS Number | 1447709-01-4 |
| Molecular Formula | C₁₆H₁₁BO₂S |
| Molecular Weight | 278.13 g/mol |
| IUPAC Name | Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
| Boiling Point | 566.6 ± 42.0 °C at 760 mmHg (Predicted) |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) |
| InChI | InChI=1S/C16H11BO2S/c18-17(19)13-9-15-16(11-6-2-1-5-10(11)13)12-7-3-4-8-14(12)20-15/h1-9,18-19H |
| SMILES | OB(O)c1cc2c(c3ccsc32)c2ccccc12 |
Synthesis of Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic Acid
Stage 1: Synthesis of the Parent Heterocycle, Benzo[b]naphtho[1,2-d]thiophene
One common approach to constructing such fused thiophene systems is through the photocyclization of diaryl-substituted thiophenes.
Caption: Proposed synthetic workflow for the parent heterocycle.
Stage 2: Borylation of Benzo[b]naphtho[1,2-d]thiophene
The introduction of the boronic acid moiety can be achieved through a lithiation-borylation sequence. This method involves the deprotonation of the most acidic proton on the aromatic ring system using a strong organolithium base, followed by quenching the resulting anion with a trialkyl borate ester.
Experimental Protocol (Representative)
Materials:
-
Benzo[b]naphtho[1,2-d]thiophene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Benzo[b]naphtho[1,2-d]thiophene (1.0 eq.).
-
Dissolution: Add anhydrous THF to dissolve the starting material.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq.) dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 2 hours.
-
Borylation: Add triisopropyl borate (1.5 eq.) dropwise to the reaction mixture, again keeping the temperature below -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl. Extract the aqueous layer with diethyl ether (3 x).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid.
Caption: Step-by-step workflow for the borylation reaction.
Reactivity and Applications
The primary utility of Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid lies in its application as a substrate in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the facile synthesis of biaryl and heteroaryl compounds.
Suzuki-Miyaura Cross-Coupling
In a typical Suzuki-Miyaura reaction, the boronic acid is coupled with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol (Representative)
Materials:
-
Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid (1.0 eq.)
-
Aryl bromide (e.g., 4-bromotoluene) (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid, the aryl bromide, K₃PO₄, Pd(OAc)₂, and SPhos to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water to the Schlenk tube.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Applications in Materials Science and Drug Discovery
-
Organic Electronics: The extended π-system of the benzo[b]naphtho[1,2-d]thiophene core makes it a promising building block for organic semiconductors used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The Suzuki-Miyaura coupling allows for the incorporation of this unit into larger polymeric or dendritic structures with tailored electronic properties.
-
Medicinal Chemistry: Given the established biological activity of benzothiophenes, derivatives of Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid could be synthesized and screened for various therapeutic targets. The Suzuki-Miyaura coupling provides a powerful tool for generating a library of analogues with diverse substituents for structure-activity relationship (SAR) studies.
Characterization
While experimental spectral data for Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid is not widely published, the following table outlines the expected analytical characterization methods and key observations.
| Technique | Expected Observations |
| ¹H NMR | A complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the fused ring system. A broad singlet for the boronic acid -OH protons, which may be exchangeable with D₂O. |
| ¹³C NMR | A series of signals in the aromatic region (typically δ 120-150 ppm) corresponding to the carbon atoms of the fused rings. The carbon atom attached to the boron will likely be deshielded. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₁₆H₁₁BO₂S). High-resolution mass spectrometry (HRMS) would confirm the elemental composition. |
| Infrared (IR) Spec. | Characteristic absorption bands for O-H stretching of the boronic acid (broad, ~3200-3600 cm⁻¹), B-O stretching (~1350 cm⁻¹), and C=C stretching of the aromatic rings (~1400-1600 cm⁻¹). |
Safety and Handling
Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Conclusion
Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid is a valuable and versatile building block for organic synthesis. Its unique structural and electronic properties, derived from the extended π-conjugated benzo[b]naphthothiophene core, make it a compelling candidate for the development of novel materials for organic electronics. Furthermore, its role as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions opens up avenues for the exploration of new chemical space in medicinal chemistry. This guide provides a foundational understanding of this compound, offering both theoretical insights and practical, representative protocols to aid researchers in their synthetic endeavors.
References
-
An overview of benzo[b]thiophene-based medicinal chemistry. (2017). European Journal of Medicinal Chemistry. [Link]
-
An overview of benzo [b] thiophene-based medicinal chemistry. (n.d.). ResearchGate. [Link]
-
Pharmacological action and sar of thiophene derivatives: A review. (n.d.). ResearchGate. [Link]
-
Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications. (2022). ResearchGate. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. [Link]
